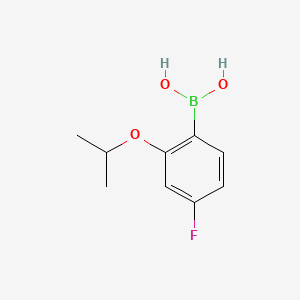

4-Fluoro-2-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEFJQODCQCGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584281 | |

| Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-59-3 | |

| Record name | B-[4-Fluoro-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Fluoro-2-isopropoxyphenylboronic Acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-Fluoro-2-isopropoxyphenylboronic acid (CAS No. 480438-59-3), a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this important reagent.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated arylboronic acids, like this compound, are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The subject of this guide, this compound, possesses a unique combination of functional groups: a fluorine atom, an isopropoxy group, and the boronic acid moiety. This substitution pattern offers a handle for further chemical modification and can influence the electronic properties and steric environment of the molecule, making it a valuable reagent for creating diverse chemical libraries and targeting specific biological pathways.

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust and reliable synthetic route can be proposed based on well-established methodologies for the preparation of substituted phenylboronic acids. The most common approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.[5][6]

A plausible and efficient synthetic pathway starts from the readily available 1-bromo-4-fluoro-2-isopropoxybenzene. The synthesis can be broken down into two key steps:

-

Formation of an Organolithium Reagent: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature to undergo a lithium-halogen exchange, forming the corresponding aryllithium species.

-

Borylation and Hydrolysis: The highly reactive aryllithium intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.

Detailed Experimental Protocol:

Materials and Reagents:

-

1-Bromo-4-fluoro-2-isopropoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-4-fluoro-2-isopropoxybenzene (1.0 eq) and anhydrous THF (10 mL/mmol of aryl bromide).

-

Formation of the Aryllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1 hour. The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Rationale Behind Experimental Choices:

-

Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, the reaction must be carried out under a dry, inert atmosphere of nitrogen or argon.

-

Low Temperature: The lithium-halogen exchange and the subsequent borylation are highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate.

-

Choice of Borate Ester: Trimethyl borate is a common and effective electrophile for this transformation.

-

Acidic Hydrolysis: The hydrolysis of the boronate ester to the boronic acid is typically performed under acidic conditions to ensure complete conversion.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties:

| Property | Value |

| CAS Number | 480438-59-3[7] |

| Molecular Formula | C₉H₁₂BFO₃[7] |

| Molecular Weight | 198.00 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would be acquired.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling of the aromatic protons to the fluorine atom would result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display signals for all nine carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom.[8][9] A single resonance would be expected for the fluorine atom on the aromatic ring.

-

¹¹B NMR: The boron NMR spectrum would show a broad signal characteristic of a boronic acid.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10][11]

-

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

-

Fragmentation Pattern: The mass spectrum would likely show characteristic fragments corresponding to the loss of water, the isopropoxy group, and other fragments of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy can identify the presence of specific functional groups. Key vibrational bands would be observed for the O-H stretch of the boronic acid, the B-O stretch, the C-F stretch, and the aromatic C-H and C=C stretches.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures.[12][13]

General Suzuki-Miyaura Coupling Protocol:

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (nitrogen or argon).

-

The solvent and water are added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis, while requiring careful execution due to the use of organometallic reagents, is achievable through established methodologies. The unique substitution pattern of this molecule makes it an attractive starting material for the preparation of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development.

References

- U.S. Patent 8,822,730 B2. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubChem. 4-Fluorophenylboronic acid. Available at: [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. Available at: [Link]

-

Sinfoo Biotech. This compound,(CAS# 480438-59-3). Available at: [Link]

-

MySkinRecipes. (4-Fluoro-2-isopropoxyphenyl)boronic acid. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

-

Fluorine NMR. Available at: [Link] NMR.pdf

-

ChemicalRegister.com. This compound (CAS No. 480438-59-3) Suppliers. Available at: [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

NM-AIST Repository. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

-

Mass spectra of fluorocarbons. Available at: [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

-

National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. This compound,(CAS# 480438-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Guide to the Nuclear Magnetic Resonance (NMR) Characterization of 4-Fluoro-2-isopropoxyphenylboronic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-isopropoxyphenylboronic acid is a versatile building block in modern medicinal chemistry and organic synthesis, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] The presence of fluorine, a bioisostere for hydrogen that can enhance metabolic stability and binding affinity, makes this reagent particularly relevant in drug discovery.[3] A thorough structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive framework for acquiring and interpreting the multi-nuclear (¹H, ¹³C, ¹⁹F, and ¹¹B) NMR data for this compound, grounded in fundamental principles and field-proven methodologies. We will explore the predicted spectral features, explain the underlying spin-spin coupling networks, and provide robust experimental protocols to ensure data integrity and confident characterization.

Molecular Structure and Predicted NMR Landscape

The unique substitution pattern of this compound creates a distinct electronic environment that directly influences its NMR spectra. The molecule features:

-

An electron-withdrawing fluorine atom at the C4 position.

-

An electron-donating isopropoxy group at the C2 position.

-

A boronic acid moiety [-B(OH)₂] at the C1 position, which is an sp²-hybridized Lewis acid.[4]

These competing electronic effects, combined with through-bond and through-space spin-spin interactions, result in a rich and informative set of NMR spectra. Understanding these influences is the first step in accurate spectral interpretation.

Figure 1: Structure of this compound with proton numbering.

In-Depth Spectral Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of chemically distinct protons, their relative ratios, and their connectivity through spin-spin coupling.[5]

-

Aromatic Region (Predicted δ 6.8 - 7.5 ppm):

-

H6: This proton is ortho to the boronic acid group and meta to the fluorine. It is expected to appear as a doublet of doublets (dd) due to coupling with H5 (³JHH ≈ 8-9 Hz) and the fluorine atom (⁴JHF ≈ 2-3 Hz).

-

H5: Positioned between the fluorine and H6, this proton is ortho to the fluorine and ortho to H6. It will likely be a triplet of doublets (td) or a complex multiplet. The primary splitting will be from the ortho H6 (³JHH ≈ 8-9 Hz) and the ortho fluorine (³JHF ≈ 8-10 Hz), with a smaller coupling to H3 (⁴JHH ≈ 2-3 Hz).

-

H3: This proton is ortho to both the isopropoxy group and the fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with the ortho fluorine (³JHF ≈ 8-10 Hz) and the meta H5 (⁴JHH ≈ 2-3 Hz).

-

-

Isopropoxy Region (Predicted δ 1.3 - 4.8 ppm):

-

-OCH(CH₃)₂: The methine proton will appear as a septet (or multiplet) around δ 4.6-4.8 ppm, split by the six equivalent methyl protons (³JHH ≈ 6 Hz).

-

-OCH(CH₃)₂: The six methyl protons are equivalent and will appear as a doublet around δ 1.3-1.4 ppm, split by the single methine proton (³JHH ≈ 6 Hz).

-

-

Boronic Acid Protons (-B(OH)₂): The two protons on the hydroxyl groups are acidic and undergo rapid exchange with trace water in the solvent. This typically results in a broad singlet that can appear over a wide chemical shift range (δ 4-8 ppm) or may not be observed at all.[6] Its integration is often unreliable.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique crucial for confirming the identity and purity of fluorinated compounds.[7][8] The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, making it ideal for NMR analysis.[9][10]

-

Predicted Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of δ -100 to -125 ppm relative to CFCl₃.[11] The exact position is sensitive to the electronic effects of the other ring substituents.

-

Predicted Multiplicity: The single fluorine signal will be split by the neighboring protons. It is expected to appear as a triplet of doublets (td) or a complex multiplet due to coupling with the two ortho protons (H3 and H5, ³JHF ≈ 8-10 Hz) and the one meta proton (H6, ⁴JHF ≈ 2-3 Hz).[8]

¹³C NMR Spectroscopy

¹³C NMR reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[12] However, the key feature in this molecule will be the observable C-F couplings.

-

Predicted Signals: Nine distinct carbon signals are expected.

-

Aromatic Carbons (δ 100-165 ppm): Six signals will be present.

-

C4 (bearing F): This signal will be a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). It will appear significantly downfield due to the electronegativity of fluorine.

-

C3 and C5 (ortho to F): These signals will appear as doublets due to two-bond coupling (²JCF ≈ 20-25 Hz).

-

C2 and C6 (meta to F): These signals will also be split into doublets by the fluorine, but with a smaller three-bond coupling constant (³JCF ≈ 7-10 Hz).

-

C1 (bearing B(OH)₂): This signal is often broad and can be difficult to observe due to the quadrupolar relaxation of the attached boron atom. Its chemical shift is typically around δ 130-140 ppm.

-

-

Isopropoxy Carbons:

-

-OCH(CH₃)₂: The methine carbon is expected around δ 70-72 ppm.

-

-OCH(CH₃)₂: The two equivalent methyl carbons will appear further upfield, around δ 22-24 ppm.

-

-

¹¹B NMR Spectroscopy

¹¹B NMR is essential for directly probing the environment of the boron atom. Although ¹¹B is a quadrupolar nucleus (I = 3/2), which leads to broader signals, it is highly sensitive.[13]

-

Predicted Chemical Shift: For a trigonal (sp²-hybridized) arylboronic acid in a non-coordinating solvent, a single broad signal is expected in the range of δ 27-33 ppm relative to BF₃·OEt₂.[4][14]

-

Causality: The chemical shift is highly sensitive to the coordination state of the boron atom. In the presence of Lewis bases (like DMSO or water), an equilibrium may exist between the trigonal acid and a tetracoordinate (sp³-hybridized) boronate species, which would appear further upfield (δ 3-10 ppm).[15] This makes ¹¹B NMR a powerful tool for studying boronic acid equilibria and interactions.[4]

Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection & Addition: Add approximately 0.6 mL of a deuterated solvent.

-

Recommended Solvent: DMSO-d₆ is an excellent choice as it effectively dissolves the polar boronic acid and its hydroxyl protons are often well-resolved. Acetone-d₆ or CD₃OD are also suitable alternatives. Chloroform-d (CDCl₃) can be used, but solubility may be lower.

-

-

Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved. Ensure a clear, homogeneous solution.

-

Special Consideration for ¹¹B NMR: To avoid a broad background signal from borosilicate glass, it is best practice to use a quartz NMR tube .[13]

NMR Data Acquisition Workflow

The following workflow outlines a standard sequence for comprehensive characterization.

Figure 2: Recommended workflow for multi-nuclear NMR data acquisition.

Instrument Parameters

-

¹H NMR:

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.[16]

-

Acquisition: Standard single-pulse experiment. A spectral width of ~16 ppm is sufficient.

-

-

¹⁹F NMR:

-

Reference: CFCl₃ (external or internal standard) at δ 0.00 ppm.

-

Acquisition: Single-pulse experiment, often with proton decoupling to simplify multiplets for purity assessment, or coupled to observe J-splittings for structural confirmation.

-

-

¹³C NMR:

-

Reference: TMS (or solvent signal, e.g., DMSO-d₆ at δ 39.52 ppm).

-

Acquisition: Proton-decoupled single-pulse experiment with NOE enhancement. A longer acquisition time or higher sample concentration may be needed.[12]

-

-

¹¹B NMR:

-

Reference: BF₃·OEt₂ (external standard) at δ 0.00 ppm.[17]

-

Acquisition: Single-pulse experiment, typically with a wider spectral width (~200 ppm).

-

Summary of Predicted NMR Data

The following table consolidates the predicted NMR data for this compound in a standard deuterated solvent.

| Nucleus | Group | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| ¹H | H6 | ~7.3 - 7.5 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 |

| H5 | ~7.0 - 7.2 | td or m | ³JHH ≈ 8-9, ³JHF ≈ 8-10 | |

| H3 | ~6.8 - 7.0 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 | |

| -OCH (CH₃)₂ | ~4.6 - 4.8 | septet | ³JHH ≈ 6 | |

| -OCH(CH₃ )₂ | ~1.3 - 1.4 | d | ³JHH ≈ 6 | |

| -B(OH )₂ | ~4.0 - 8.0 | br s | N/A | |

| ¹³C | C4 | ~160 - 164 | d | ¹JCF ≈ 240-260 |

| C2 | ~155 - 158 | d | ³JCF ≈ 7-10 | |

| C1 | ~130 - 140 | s (broad) | N/A | |

| C6 | ~120 - 125 | d | ³JCF ≈ 7-10 | |

| C5 | ~110 - 115 | d | ²JCF ≈ 20-25 | |

| C3 | ~105 - 110 | d | ²JCF ≈ 20-25 | |

| -OC H(CH₃)₂ | ~70 - 72 | s | N/A | |

| -OCH(C H₃)₂ | ~22 - 24 | s | N/A | |

| ¹⁹F | Ar-F | -100 to -125 | td or m | ³JHF ≈ 8-10, ⁴JHF ≈ 2-3 |

| ¹¹B | -B (OH)₂ | 27 to 33 | br s | N/A |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Conclusion

The comprehensive NMR analysis of this compound is a prime example of leveraging multi-nuclear spectroscopy for unambiguous molecular characterization. By systematically interpreting the chemical shifts and coupling patterns in the ¹H, ¹⁹F, ¹³C, and ¹¹B spectra, researchers can confirm the compound's identity, assess its purity, and gain insight into its electronic structure. The protocols and predictive data outlined in this guide provide a robust framework for scientists in pharmaceutical development and synthetic chemistry to confidently utilize this important chemical building block in their research endeavors.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Giraudeau, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(18), 5236–5243. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 4031–4043. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

-

O'Neil, E. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15006–15014. Retrieved from [Link]

-

ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Retrieved from [Link]

-

MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ResearchGate. (2001). 13C NMR spectra of halocarbons | Request PDF. Retrieved from [Link]

-

University of Regensburg. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). This compound (CAS No. 480438-59-3) Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. azooptics.com [azooptics.com]

- 17. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Blueprint for the Elucidation of the Crystal Structure of 4-Fluoro-2-isopropoxyphenylboronic Acid

An In-Depth Technical Guide

Abstract

4-Fluoro-2-isopropoxyphenylboronic acid is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] The strategic placement of a fluorine atom and an isopropoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3][4][5] Despite its widespread use, a definitive single-crystal X-ray diffraction (SC-XRD) structure of this compound has not been reported in publicly accessible crystallographic databases as of the date of this publication. This guide, therefore, serves as a comprehensive methodological blueprint for researchers and drug development professionals, outlining a systematic approach to determine its three-dimensional structure. By providing a detailed protocol from crystal cultivation to data refinement and anticipating key structural features based on analogous compounds, this document aims to bridge a critical knowledge gap and empower further rational drug design.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve bioavailability.[3][4][5] Boronic acids, in turn, are indispensable reagents for creating carbon-carbon bonds, which form the backbone of many pharmaceutical agents.[1][6] The title compound, this compound, combines these features, making it a valuable intermediate in the synthesis of targeted therapies.[2]

A definitive crystal structure is paramount as it provides unambiguous proof of molecular identity and reveals crucial details about conformation, bond lengths, bond angles, and intermolecular interactions.[7][8] This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the precise three-dimensional arrangement of the molecule can inform the design of more potent and selective analogs.

-

Computational Modeling: An experimentally determined structure provides a ground-truth reference for docking studies and molecular dynamics simulations.

-

Solid-State Characterization: Knowledge of the crystal packing and hydrogen-bonding networks is critical for understanding properties like solubility, stability, and polymorphism, which are key considerations in drug formulation.

This guide provides the expert-driven, field-proven methodologies required to successfully elucidate this currently undetermined crystal structure.

A Proposed Methodology for Crystal Structure Determination

The determination of a single-crystal structure is a multi-step process that demands precision at each stage.[9] The quality of the final structural model is directly dependent on the quality of the single crystal used for data collection.[10]

Step 1: Material Sourcing and Purity Verification

The foundational step is to ensure the chemical purity of the this compound sample. Commercially available reagents (CAS: 480438-59-3) should be procured from a reputable supplier.[11][12]

Protocol for Purity Verification:

-

Visual Inspection: The compound should appear as a white to off-white crystalline solid.[2][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra should be clean, with chemical shifts and coupling constants consistent with the expected structure.

-

Mass Spectrometry (MS): Use a high-resolution mass spectrometry technique (e.g., ESI-TOF) to confirm the molecular weight (198.00 g/mol ).[12]

-

Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity, which should ideally be >98% for crystallization experiments.

Step 2: Single Crystal Cultivation

Growing a high-quality single crystal is often the most challenging step.[9] The goal is to produce a crystal with well-defined faces, no visible cracks or defects, and dimensions ideally between 0.1 and 0.3 mm.[9][10] The key is to achieve a state of slow supersaturation.[10]

Recommended Crystallization Techniques:

-

Slow Evaporation (Primary Method):

-

Prepare a saturated solution of the compound in a suitable solvent or solvent system at room temperature. Good starting solvents for boronic acids include methanol, ethanol, acetone, or mixtures like dichloromethane/hexane.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This slows the rate of evaporation.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or acetone).

-

Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is less soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing slow crystallization.

-

The entire crystallization workflow is depicted in the diagram below.

Caption: A systematic workflow for cultivating high-quality single crystals.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[7]

Data Collection Protocol:

-

Mounting: The crystal is carefully mounted on a glass fiber or a cryo-loop and affixed to the goniometer head.

-

Centering: The crystal is centered in the X-ray beam.[7]

-

Cooling: The crystal is cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

-

Unit Cell Determination: Short scans are performed to locate diffraction spots, which are then used to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant diffraction data are collected by rotating the crystal through a series of angles.

-

Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

Caption: Workflow from data collection to final structure validation.

Step 4: Structure Solution and Refinement

The final step involves converting the processed diffraction data into a 3D atomic model.[7][14]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric sensibility. The final output is typically a Crystallographic Information File (CIF).

Anticipated Structural Features and Comparative Analysis

While the specific structure of this compound is unknown, the crystal structures of other fluorinated phenylboronic acids provide valuable predictive insights.[15][16] A key structural feature of phenylboronic acids is their strong propensity to form hydrogen-bonded dimers in the solid state.[15]

Expected Features:

-

Dimerization: Molecules will likely form centrosymmetric dimers via two strong O-H···O hydrogen bonds between the boronic acid groups, creating a characteristic R²₂(8) ring motif.[15]

-

Intermolecular Interactions: The fluorine atom and isopropoxy group will likely participate in weaker intermolecular interactions (e.g., C-H···F or C-H···O hydrogen bonds) that influence the overall crystal packing. The planarity of the phenyl ring and the boronic acid group is also an expected feature, suggesting some degree of π-conjugation.[15]

The table below summarizes crystallographic data for related fluorophenylboronic acid structures, providing a baseline for what might be expected.

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | Monoclinic | P2₁/c | Hydrogen-bonded dimers | [16] |

| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | Monoclinic | P2₁/n | Hydrogen-bonded dimers forming sheets | [15] |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | Monoclinic | P2₁/c | Dimeric synthon formation | [17] |

| 4-Amino-3-fluorophenylboronic acid | C₆H₇BFNO₂ | Orthorhombic | Pca2₁ | Extensive hydrogen bonding network | [18] |

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step toward fully leveraging its potential in rational drug design. While its structure remains elusive in the public domain, this technical guide provides a robust, field-proven blueprint for its elucidation. By following the detailed protocols for material purification, crystal cultivation, data collection, and structure refinement, researchers can confidently undertake this investigation. The anticipated formation of hydrogen-bonded dimers and other key intermolecular interactions, informed by the structures of analogous compounds, provides a predictive framework for the final structural analysis. The successful determination of this structure will provide invaluable, atom-level insights, empowering medicinal chemists to design next-generation therapeutics with enhanced efficacy and optimized physicochemical properties.

References

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [No specific author or date].

- This compound. Research Scientific.

- (4-Fluoro-2-isopropoxyphenyl)boronic acid. BLD Pharm.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Das, S., Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.

- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.

- 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid. TCI Chemicals.

- Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center (SERC).

- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. (2025).

- Single crystal X-ray diffraction. University of Oldenburg.

- 4-Fluorophenylboronic acid. PubChem, National Center for Biotechnology Information.

- Wu, B. et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online.

- Single crystal X-ray diffraction. Rigaku.

- (4-Fluoro-3-isopropoxyphenyl)boronic acid. Sigma-Aldrich.

- Singh, R. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- 2-Fluorophenylboronic acid. PubChem, National Center for Biotechnology Information.

- 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.

- 4-Fluoro-2-methylphenylboronic acid. Sigma-Aldrich.

- (4-Bromo-2-isopropoxyphenyl)boronic acid. PubChem, National Center for Biotechnology Information.

- Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.

- Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. mdpi.com [mdpi.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. rigaku.com [rigaku.com]

- 9. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 12. 480438-59-3|(4-Fluoro-2-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 13. 4-氟-2-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 14. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 15. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sites.pitt.edu [sites.pitt.edu]

An In-Depth Technical Guide to 4-Fluoro-2-isopropoxyphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Fluoro-2-isopropoxyphenylboronic acid has emerged as a significant building block in the landscape of organic synthesis and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an isopropoxy group, and a boronic acid moiety, offers a compelling combination of properties for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the isopropoxy group can modulate steric and electronic properties. The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 480438-59-3 | [2][3] |

| Molecular Formula | C₉H₁₂BFO₃ | [2] |

| Molecular Weight | 198.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 101-106 °C | [4] |

| Boiling Point | 312.7 °C at 760 mmHg | [4] |

| Density | 1.17 g/cm³ | [4] |

| Flash Point | 142.9 °C | [4] |

| Solubility | Phenylboronic acids generally exhibit good solubility in polar organic solvents like ether and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[5] The presence of the fluoro and isopropoxy groups may influence its solubility profile. |

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional groups.

The Boronic Acid Moiety: The Engine of Cross-Coupling

The boronic acid group is a Lewis acid, capable of reversibly interacting with diols. This property is crucial for its stability and reactivity. In solution, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[6] This equilibrium is influenced by the solvent and the electronic nature of the substituents on the aromatic ring.[6]

The most significant chemical transformation involving this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a C-C bond between the aryl group of the boronic acid and an organic halide or triflate. The generally accepted catalytic cycle for this reaction is depicted below.

Influence of Fluoro and Isopropoxy Substituents

The electronic properties of the substituents on the phenyl ring significantly impact the reactivity of the boronic acid. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This generally increases the Lewis acidity of the boronic acid.[6] The isopropoxy group at the ortho-position is an electron-donating group, which can influence the electronic density of the aromatic ring and potentially participate in chelation with the palladium catalyst, thereby modulating the reaction's efficiency and selectivity.

Stability and Potential Side Reactions

A common side reaction for arylboronic acids, particularly under certain conditions, is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[7] The stability of fluorinated phenylboronic acids can be influenced by pH and temperature.[4] Studies have shown that fluorinated phenylboronic acids can be susceptible to degradation, and those with ortho-fluoro substituents can be less stable.[4] While this compound has its fluorine in the para position, careful optimization of reaction conditions is always recommended to minimize this undesired side reaction.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic region would display splitting patterns influenced by both the fluorine and the other substituents.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the nine carbon atoms. The carbon atoms attached to fluorine and the boronic acid group would exhibit characteristic chemical shifts and potentially coupling with the respective nuclei. Fluorinated carbons can sometimes be challenging to observe due to signal splitting and lower signal-to-noise ratios.[8]

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom.[9] The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring.[10][11]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (198.00 g/mol ). Fragmentation patterns would likely involve the loss of the isopropoxy group, the boronic acid moiety, and potentially the fluorine atom.

Synthesis of this compound: A Representative Protocol

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup. A plausible synthetic route starting from a readily available precursor is outlined below.

Step-by-Step Experimental Protocol (Illustrative)

Disclaimer: This is a representative protocol based on general procedures for the synthesis of arylboronic acids.[12][13][14] It should be adapted and optimized by a qualified chemist in a controlled laboratory setting.

-

Preparation of the Organometallic Reagent: To a solution of 1-bromo-4-fluoro-2-isopropoxybenzene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting organolithium species, add a solution of trimethyl borate or triisopropyl borate in anhydrous THF, also at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Workflow

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. Below is a general protocol that can serve as a starting point for optimization.

Step-by-Step Experimental Protocol (Illustrative)

Disclaimer: This is a general protocol and should be optimized for specific substrates and desired outcomes.[15][16][17][18]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is often recommended.

Conclusion: A Key Enabler for Innovation

This compound stands as a testament to the power of functionalized building blocks in advancing chemical synthesis and drug discovery. Its unique combination of a fluorine atom, an isopropoxy group, and a versatile boronic acid moiety provides chemists with a powerful tool to construct novel and complex molecules with tailored properties. A thorough understanding of its physical and chemical characteristics, coupled with optimized synthetic protocols, will undoubtedly continue to fuel innovation in the pharmaceutical and materials science sectors.

References

-

(4-Fluoro-2-isopropoxyphenyl)boronic acid. GlobalChemMall. (n.d.). Retrieved from [Link]

-

Protodeboronation. In Wikipedia. Retrieved from [Link]

- Zarzeczańska, D., & Adamczyk-Woźniak, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467.

-

Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2014). RSC Advances, 4(98), 55385-55389.

- Ashe, A. J., & Fang, X. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(36), 6883-6885.

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. (n.d.). Retrieved from [Link]

-

This compound. Research Scientific. (n.d.). Retrieved from [Link]

-

4-Fluorophenylboronic acid. PubChem. (n.d.). Retrieved from [Link]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). RSC Advances, 10(63), 38481-38485.

- Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2020).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.

- The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (2012). Catalysis Science & Technology, 2(1), 24-40.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

-

13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

-

4-Fluorobenzeneboronic acid. NIST WebBook. (n.d.). Retrieved from [Link]

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335.

-

19Flourine NMR. University of Ottawa. (n.d.). Retrieved from [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. (2007). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

-

(4-Bromo-2-isopropoxyphenyl)boronic acid. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 480438-59-3|(4-Fluoro-2-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic [research.amanote.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Fluoro-2-isopropoxyphenylboronic Acid: Structure Elucidation and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-isopropoxyphenylboronic acid (CAS No. 480438-59-3) is a valuable building block in modern medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. Its unique substitution pattern—a fluorine atom, an isopropoxy group, and a boronic acid moiety—imparts specific electronic and steric properties that are advantageous in drug design. Unambiguous structural confirmation and purity assessment are paramount for its effective use. This in-depth guide provides a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating established principles with data from analogous structures, this document serves as an expert reference for the characterization of this important reagent.

Introduction: The Synthetic Utility of a Multifunctional Reagent

Phenylboronic acids are cornerstone reagents in synthetic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound belongs to a class of highly functionalized boronic acids that offer chemists precise control over molecular architecture. The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-isopropoxy group influences the conformation of the phenyl ring and can modulate reactivity.

Given its application in the synthesis of high-value compounds such as pharmaceuticals, rigorous quality control is essential. Spectroscopic analysis provides the definitive proof of structure and is the first line of defense against impurities or structural isomers. This guide explains the theoretical basis for the expected spectral features of the title compound and provides validated protocols for data acquisition, empowering researchers to confidently verify its identity and purity.

Molecular Structure and Spectroscopic Blueprint

To interpret the various spectra, a clear understanding of the molecule's structure is necessary. The numbering convention used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most common technique for routine structural verification. The spectrum is anticipated to show distinct signals for the isopropoxy group and the three aromatic protons, in addition to the exchangeable boronic acid protons.

Expertise & Experience: Causality Behind Experimental Choices The choice of solvent is critical when analyzing boronic acids. Solvents like chloroform-d (CDCl₃) can lead to the formation of cyclic anhydrides (boroxines), resulting in complex and often uninterpretable spectra.[1] To prevent this, a coordinating deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) is strongly recommended.[1] In these solvents, the acidic B(OH)₂ protons will typically exchange with residual water or deuterons, leading to their signal becoming very broad or disappearing entirely.

Expected ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| B(OH)₂ | 4.0 - 9.0 | very broad singlet | 2H | - | Acidic protons, position and intensity are concentration and solvent dependent. May exchange with D₂O. |

| H6 | 7.3 - 7.6 | Doublet of doublets (dd) | 1H | JH6-H5 ≈ 8-9, JH6-F ≈ 5-6 | Ortho to the boronic acid group (deshielding) and meta to the fluorine. |

| H5 | 6.8 - 7.0 | Doublet of doublets (dd) | 1H | JH5-H6 ≈ 8-9, JH5-F ≈ 9-10 | Ortho to the fluorine (strong coupling) and ortho to H6. |

| H3 | 6.7 - 6.9 | Doublet of doublets (dd) | 1H | JH3-F ≈ 9-10, JH3-H5 ≈ 2-3 | Ortho to the isopropoxy group (shielding) and ortho to the fluorine (strong coupling). |

| -OCH(CH₃)₂ | 4.5 - 4.8 | Septet | 1H | J ≈ 6 | Standard chemical shift for an isopropyl methine proton adjacent to an oxygen. |

| -OCH(CH ₃)₂ | 1.2 - 1.4 | Doublet | 6H | J ≈ 6 | Standard chemical shift for isopropyl methyl protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆. The use of a deuterated solvent with low residual water is crucial for observing the B(OH)₂ protons, though they will still be broad.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans) at a field strength of 400 MHz or higher.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Due to the presence of fluorine, carbon signals will exhibit splitting (C-F coupling), which is a key diagnostic feature.

Expertise & Experience: The Impact of Fluorine The presence of a ¹⁹F nucleus (I = ½, 100% natural abundance) causes through-bond J-coupling to nearby carbon atoms.[2] This results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) is highly informative for assigning the signals of the fluorinated aromatic ring.[2]

Expected ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C4 (C-F) | 160 - 165 | Doublet | ¹JCF ≈ 240-250 | Direct attachment to fluorine causes a large downfield shift and a very large one-bond coupling constant. |

| C2 (C-O) | 150 - 155 | Doublet | ²JCF ≈ 10-15 | Attached to electronegative oxygen. Two-bond coupling to fluorine. |

| C1 (C-B) | 120 - 130 | Singlet or broad | - | The C-B bond often leads to a broad signal due to the quadrupolar boron nucleus. Its chemical shift is highly variable. |

| C6 | 118 - 122 | Singlet or small doublet | ⁴JCF ≈ 1-3 | Four-bond coupling to fluorine is typically small or unresolved. |

| C5 | 115 - 120 | Doublet | ²JCF ≈ 20-25 | Ortho to the fluorine atom, resulting in a significant two-bond coupling. |

| C3 | 105 - 110 | Doublet | ²JCF ≈ 20-25 | Ortho to the fluorine atom, resulting in a significant two-bond coupling. Shielded by the ortho-isopropoxy group. |

| -OC H(CH₃)₂ | 70 - 75 | Singlet | - | Typical range for an sp³ carbon attached to an oxygen. |

| -OCH(C H₃)₂ | 21 - 23 | Singlet | - | Typical range for sp³ methyl carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, using the same sample. However, due to the low natural abundance of ¹³C (1.1%), a significantly higher number of scans is required.

-

Instrument Setup: Using the same sample prepared for ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient signal-to-noise ratio typically requires 1024 scans or more, depending on the concentration and spectrometer sensitivity.

-

Processing: Process the data similarly to the ¹H spectrum, referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy

¹¹B NMR is a powerful, though less common, technique that directly probes the chemical environment of the boron atom. It is exceptionally useful for confirming the presence and electronic state of the boronic acid functional group.

Expertise & Experience: A Direct Window into Boron Chemistry For a neutral, sp²-hybridized arylboronic acid, the ¹¹B NMR spectrum should show a single, relatively broad peak in the range of δ 26 to 30 ppm.[3][4] This chemical shift is a hallmark of the trigonal planar geometry. Upon deprotonation to the sp³-hybridized anionic boronate at high pH, this signal would shift significantly upfield to δ 1 to 7 ppm.[3] Therefore, ¹¹B NMR can be used to study the pKa of the boronic acid.

Expected ¹¹B NMR Data

| Species | Predicted δ (ppm) | Linewidth | Rationale |

| Ar-B(OH)₂ | 27 - 30 | Broad | Characteristic of a neutral, sp²-hybridized boronic acid.[3][4] |

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (~20-30 mg in 0.7 mL of DMSO-d₆ or CD₃OD) in a quartz NMR tube. Causality: Standard borosilicate glass NMR tubes contain boron and will produce a large, broad background signal that can obscure the analyte signal; quartz tubes are essential for high-quality data.[5]

-

Instrument Setup: Tune the spectrometer to the ¹¹B frequency.

-

Acquisition: Acquire the spectrum. Fewer scans are typically needed than for ¹³C NMR due to the high natural abundance of ¹¹B (80.1%).

-

Processing: Process the data and reference the spectrum using an external standard, typically BF₃·OEt₂ at δ 0.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Expected Mass Spectrometry Data The molecular weight of C₉H₁₂BFO₃ is 198.00 g/mol . Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic isotopic pattern for boron-containing ions in the mass spectrum.

| Ion | Predicted m/z (¹¹B) | Predicted m/z (¹⁰B) | Mode | Rationale |

| [M+H]⁺ | 199.09 | 198.09 | Positive | Protonated molecular ion. |

| [M-H]⁻ | 197.08 | 196.08 | Negative | Deprotonated molecular ion. |

| [M+Na]⁺ | 221.07 | 220.07 | Positive | Sodium adduct, common in ESI. |

| [M-H₂O+H]⁺ | 181.08 | 180.08 | Positive | Loss of water from the boronic acid is a common in-source reaction. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Analysis: Analyze the resulting spectra to identify the molecular ion and any significant adducts or fragments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (from B(OH)₂) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Medium | Aliphatic C-H stretch (isopropyl) |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Aryl-O (ether) C-O stretch |

| ~1100 | Strong | C-F stretch |

Experimental Protocol: ATR-IR

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum (typically 16-32 scans are sufficient).

-

Analysis: The background is automatically subtracted by the instrument software. Analyze the resulting spectrum and identify the key absorption bands.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single spectroscopic technique can unambiguously determine a complex structure. True structural confirmation comes from the synergistic integration of all data. The information from each method should be self-consistent and collectively point to a single chemical structure.

Caption: Integrated workflow showing how data from multiple spectroscopic techniques converge to confirm the final structure.

By following this guide, a researcher can confidently verify the structure and purity of this compound. The ¹H NMR confirms the substitution pattern and proton count, the ¹³C NMR (with its characteristic C-F couplings) validates the carbon framework, the ¹¹B NMR confirms the boronic acid moiety, the MS confirms the molecular weight, and the IR confirms the presence of all key functional groups. Together, they provide a definitive analytical signature for this important synthetic building block.

References

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit r/chemistry. [Link]

-

A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

This compound (CAS No. 480438-59-3) Suppliers. ChemicalRegister.com. [Link]

-

480438-59-3 | 4-Fluoro-2-isopropoxybenzeneboronic acid. Fluoropharm. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. [Link]

-

¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

Sources

- 1. This compound (CAS No. 480438-59-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. (4-Fluoro-2-isopropoxyphenyl)boronic acid [myskinrecipes.com]

- 4. 480438-59-3|(4-Fluoro-2-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

synthesis of ortho-isopropoxy substituted phenylboronic acids

An In-Depth Technical Guide to the Synthesis of Ortho-Isopropoxy Phenylboronic Acids

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Ortho-Alkoxy Phenylboronic Acids

Ortho-alkoxy substituted phenylboronic acids, and specifically the ortho-isopropoxy variant, represent a class of highly valuable reagents in modern organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they serve as crucial building blocks for the construction of complex biaryl structures inherent to many pharmaceutical compounds and advanced materials.[1][2] The ortho-isopropoxy group, while presenting unique synthetic challenges due to its steric bulk, offers significant advantages. It can influence the conformation of the resulting biaryl product, potentially inducing atropisomerism, and its electronic properties can modulate the reactivity of the boronic acid.[2][3] Furthermore, the isopropoxy group can act as a directing group in subsequent functionalization steps or be cleaved to reveal a phenol, providing a versatile synthetic handle.[4]

This guide provides a comprehensive overview of the primary synthetic methodologies for preparing ortho-isopropoxy phenylboronic acids. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering field-proven insights into overcoming common challenges, particularly those related to steric hindrance and product purification.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of arylboronic acids is predominantly achieved through the borylation of an organometallic intermediate.[5] For an ortho-isopropoxy substituted target, the two most viable and widely employed strategies are the Grignard reaction pathway and the directed ortho-lithiation/borylation sequence. The choice between these routes is often dictated by the availability of starting materials, functional group tolerance, and scalability.

Diagram of Synthetic Pathways

Caption: Key synthetic routes to 2-isopropoxyphenylboronic acid.

Method 1: The Grignard Reagent Pathway

This classical approach involves the formation of an aryl Grignard reagent from an appropriate halo-aromatic precursor, followed by quenching with a trialkyl borate ester.[6]

Causality and Experimental Rationale:

-

Grignard Formation: The synthesis commences with the reaction of 1-bromo- or 1-iodo-2-isopropoxybenzene with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). THF is critical as it solvates and stabilizes the highly reactive Grignard reagent.

-

Borylation Step: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The choice of borate ester is a key variable. Triisopropyl borate is often preferred for sterically hindered Grignards as it can help mitigate over-addition.

-

Temperature Control: Historically, these reactions were conducted at temperatures below -60°C to prevent the newly formed boronic ester from reacting with a second or third equivalent of the Grignard reagent, which would lead to the formation of undesired borinic acid (Ar₂B-OR) and triarylborane (Ar₃B) byproducts.[1][7] However, modern protocols have shown that direct combination at temperatures between -10°C and 0°C can provide excellent yields (50-70%), simplifying the procedure significantly.[8] The key is often a slow addition of the Grignard reagent to an excess of the borate ester.[8]

-

Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the intermediate boronic ester in situ to yield the final boronic acid.[1]

Experimental Protocol: Grignard Synthesis

-

Setup: A flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet is charged with magnesium turnings (1.2 eq).

-